molecular formula C17H15ClN2O4S3 B12198947 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide

Cat. No.: B12198947
M. Wt: 443.0 g/mol
InChI Key: BLVBLAAPSUBWKO-ZROIWOOFSA-N
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Description

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a dihydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a chlorophenylmethylidene derivative with a thiazolidinone precursor under acidic or basic conditions.

    Introduction of the Dihydrothiophene Moiety: This is achieved through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with a dihydrothiophene derivative.

    Final Coupling Reaction: The final step involves coupling the intermediate with a propanamide derivative under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, advanced purification techniques, and automation of reaction steps to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the dihydrothiophene moiety can participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide
  • 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide

Uniqueness

The uniqueness of 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can significantly influence its pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C17H15ClN2O4S3

Molecular Weight

443.0 g/mol

IUPAC Name

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide

InChI

InChI=1S/C17H15ClN2O4S3/c18-12-3-1-11(2-4-12)9-14-16(22)20(17(25)26-14)7-5-15(21)19-13-6-8-27(23,24)10-13/h1-4,6,8-9,13H,5,7,10H2,(H,19,21)/b14-9-

InChI Key

BLVBLAAPSUBWKO-ZROIWOOFSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S

Origin of Product

United States

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